molecular formula C10H12O2 B1526608 3-HYDROXY-5-ISOPROPYLBENZALDEHYDE CAS No. 61345-73-1

3-HYDROXY-5-ISOPROPYLBENZALDEHYDE

Cat. No. B1526608
Key on ui cas rn: 61345-73-1
M. Wt: 164.2 g/mol
InChI Key: YZNLDOWUUMQMTN-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring solution of 3-(hydroxymethyl)-5-isopropylphenol in 10 mL of CH2Cl2 was added 1.23 g (5.69 mmol) of PCC. The mixture was stirred for 4.5 h, Et2O was added, and the mixture was stored in a refrigerator. The solvent was concentrated, and the crude product was purified by flash silica gel chromatography (15% EtOAc/hexanes) to provide 218 mg of 3-hydroxy-5-isopropylbenzaldehyde as a pale yellow solid.
Name
3-(hydroxymethyl)-5-isopropylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([OH:12])[CH:6]=[C:7]([CH:9]([CH3:11])[CH3:10])[CH:8]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.CCOCC>C(Cl)Cl>[OH:12][C:5]1[CH:4]=[C:3]([CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[CH:6]=1)[CH:2]=[O:1] |f:1.2|

Inputs

Step One
Name
3-(hydroxymethyl)-5-isopropylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C=C(C1)C(C)C)O
Name
Quantity
1.23 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash silica gel chromatography (15% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
OC=1C=C(C=O)C=C(C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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